molecular formula C27H27N3O4 B2628620 1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868143-96-8

1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No.: B2628620
CAS No.: 868143-96-8
M. Wt: 457.53
InChI Key: RXFOECQIBHENFM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused bicyclic core with a trione (three ketone) system. The structure includes a 3-phenoxyphenyl substituent at position 5 and four methyl groups (positions 1, 3, and two at position 8), which confer steric bulk and influence solubility and reactivity.

Properties

IUPAC Name

1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-27(2)14-19-22(20(31)15-27)21(23-24(28-19)29(3)26(33)30(4)25(23)32)16-9-8-12-18(13-16)34-17-10-6-5-7-11-17/h5-13,21,28H,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFOECQIBHENFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current literature on its biological properties, including antimicrobial, antitumor, and antioxidant activities.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives and features a complex structure characterized by a tetrahydropyrimidoquinoline core. Its molecular formula is C22H26N2O4C_{22}H_{26}N_2O_4, with a molecular weight of 378.46 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent effective against resistant strains .

2. Antitumor Activity

The antitumor potential of this compound has been explored in several cancer cell lines. Research indicates that it induces apoptosis in human cancer cells through the activation of caspase pathways. Notably:

  • A431 Vulvar Carcinoma : The compound exhibited an IC50 value of 12 µM.
  • MCF-7 Breast Cancer Cells : Induction of apoptosis was confirmed via flow cytometry.

These results highlight the potential of this compound as an anticancer agent .

3. Antioxidant Activity

The antioxidant capacity of 1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline has been assessed using various assays:

Assay Type SC50 (µM)
DPPH Radical Scavenging25.3 ± 0.2
Hydrogen Peroxide Scavenging18.7 ± 0.1

These values indicate that the compound possesses notable free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in Egyptian Journal of Chemistry reported that the compound effectively inhibited the growth of pathogenic bacteria and fungi in clinical isolates.
  • Antitumor Mechanisms : Research highlighted in Journal of Medicinal Chemistry focused on the mechanism by which the compound triggers apoptosis in cancer cells through mitochondrial pathways.
  • Evaluation of Antioxidant Properties : A comprehensive analysis in Food Chemistry demonstrated that compounds with similar structures exhibit enhanced antioxidant activities due to their ability to donate hydrogen atoms and stabilize free radicals.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation through various mechanisms. For instance, research has demonstrated that modifications in the quinoline structure can enhance its cytotoxic effects against different cancer cell lines. The compound's structure suggests potential interactions with DNA and enzymes involved in cancer progression .

Antimicrobial Properties
Quinoline derivatives are known for their antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial strains and fungi. Preliminary studies suggest that it exhibits moderate to strong antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is crucial for optimizing its pharmacological properties.

Structural Feature Effect on Activity
Phenoxy groupEnhances lipophilicity and cellular uptake
Tetrahydropyrimido moietyContributes to biological activity through interaction with target biomolecules
Methyl substitutionsPotentially increase solubility and bioavailability

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically include cyclization and functionalization processes. Various synthetic routes have been explored to improve yield and purity. The ability to create derivatives by modifying the phenoxy group or other substituents allows for the exploration of enhanced biological activities.

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study 1: Anticancer Research
    A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value lower than standard chemotherapeutics. The study suggested that the mechanism involved apoptosis induction through mitochondrial pathways .
  • Case Study 2: Antimicrobial Efficacy
    Another investigation assessed the antimicrobial properties of this quinoline derivative against a panel of bacterial strains. Results indicated that it had comparable efficacy to conventional antibiotics against Gram-positive bacteria and showed potential as a lead compound for further development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Effects

Key structural analogs differ in substituents at position 5 and methylation patterns:

Compound Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR) Reference
3-Phenoxyphenyl (Target) C₂₈H₂₇N₃O₅ 485.54 Not reported Not available -
4-Chlorobenzyloxy-3-methoxyphenyl C₂₉H₂₇ClN₃O₅ 533.99 Not reported IR: 1701 cm⁻¹ (C=O)
4-Methylphenyl C₂₁H₂₁N₃O₃ 363.41 Not reported Crystal structure solved
2-(Difluoromethoxy)phenyl C₂₀H₁₉F₂N₃O₄ 403.38 Not reported HRMS: m/z 403.134
3,4,5-Trimethoxyphenyl C₂₃H₂₅N₃O₆ 451.46 265 IR: 1656 cm⁻¹ (C=O)
4-(Methylthio)phenyl C₂₀H₂₁N₃O₃S 383.46 Not reported CAS: 801244-12-2

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl in ): Increase polarity but reduce solubility in non-polar media.
  • Methoxy Groups (e.g., ): Enhance solubility and may improve bioavailability due to hydrogen bonding.
  • Phenoxy vs.
Physical and Spectral Properties
  • Melting Points : Compounds with bulkier substituents (e.g., trimethoxyphenyl, 265°C ) exhibit higher melting points than those with simpler groups.
  • IR Spectra : All analogs show strong C=O stretches near 1650–1700 cm⁻¹, confirming the trione system .
  • NMR Data : Methyl groups at positions 1, 3, and 8 appear as singlets near δ 2.5–3.5 ppm in DMSO-d₆ .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the regioselective synthesis of pyrimidoquinoline triones like this compound?

  • Methodology : Focus on regioselective cyclization strategies using 3-phenoxyphenyl precursors. For example, describes regioselective synthesis of pyrimidoquinoline derivatives via cyclocondensation of 4-hydroxy-3-acyl precursors under acidic conditions. Adjust stoichiometry (e.g., molar ratios of acylating agents) and temperature (80–120°C) to minimize side products like thioxo or amino derivatives .
  • Data Validation : Monitor reaction progress via TLC and HPLC, and confirm regiochemistry using NOESY or HMBC NMR to distinguish between fused pyrimidine and quinoline ring systems .

Q. How can structural characterization be performed for this compound, given its complex polycyclic framework?

  • Techniques :

  • X-ray crystallography : Resolve absolute stereochemistry (if applicable) and hydrogen-bonding networks in the trione system.
  • NMR : Use 1H^1 \text{H}-13C^{13} \text{C} HSQC to assign methyl groups (δ 1.2–3.5 ppm) and aromatic protons (δ 6.8–8.2 ppm). provides a template for interpreting splitting patterns in fused pyrimidine systems .
  • IR spectroscopy : Confirm carbonyl stretches (1665–1748 cm1^{-1}) and NH vibrations (3250 cm1^{-1}) to verify trione and secondary amine groups .

Q. What are the common challenges in assessing the purity of this compound?

  • Analytical Methods :

  • HPLC-PDA : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to separate trione isomers or residual phenoxyphenyl byproducts.
  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages (e.g., ±0.3% deviation) to detect impurities, as demonstrated in for related pyrimidinetriones .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological activity?

  • Approach :

  • Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes) by aligning the trione core with ATP-binding pockets.
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or stability. highlights similar workflows for fluorinated pyrimidines .
    • Validation : Correlate computed binding affinities with in vitro assays (e.g., IC50_{50} values) to refine scaffold modifications.

Q. What experimental strategies resolve contradictions in reported synthetic yields for pyrimidoquinoline triones?

  • Case Study : reports yields of 54.7% for a structurally similar compound (5g), while notes variability (45–70%) due to solvent polarity and catalyst loading .
  • Resolution :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., solvent, temperature, catalyst).
  • Mechanistic probes : Use 18O^{18} \text{O}-labeling or kinetic isotope effects to identify rate-limiting steps in cyclization.

Q. How can one-pot synthesis methods improve efficiency in preparing this compound?

  • Inspiration : discusses algorithmically discovered one-pot reactions for polycyclic systems, combining nitroarene reduction and cyclization .
  • Implementation :

  • Sequential Pd-catalyzed cross-coupling and acid-mediated cyclization in a single reactor.
  • Monitor intermediates via in situ FTIR to optimize stepwise conditions.

Key Recommendations

  • For synthesis : Prioritize regioselective protocols from and validate with advanced NMR techniques .
  • For bioactivity screening : Use trione derivatives from as comparators in antimicrobial or kinase inhibition assays .
  • For mechanistic studies : Adopt one-pot strategies from to streamline multi-step reactions .

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